molecular formula C20H20N2O4S B10880671 N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide

N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]naphthalene-2-sulfonohydrazide

Cat. No.: B10880671
M. Wt: 384.5 g/mol
InChI Key: JEHZCVIRAYJNBO-KGENOOAVSA-N
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Description

N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalenesulfonohydrazide core substituted with ethoxy and methoxy groups. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-naphthalenesulfonohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by the functional groups present on the compound, which facilitate binding through hydrogen bonding, van der Waals forces, or covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[(3-ETHOXY-4-METHOXYPHENYL)METHYLENE]-2-NAPHTHALENESULFONOHYDRAZIDE is unique due to the specific combination of its functional groups and core structure. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications .

Properties

Molecular Formula

C20H20N2O4S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-methoxyphenyl)methylideneamino]naphthalene-2-sulfonamide

InChI

InChI=1S/C20H20N2O4S/c1-3-26-20-12-15(8-11-19(20)25-2)14-21-22-27(23,24)18-10-9-16-6-4-5-7-17(16)13-18/h4-14,22H,3H2,1-2H3/b21-14+

InChI Key

JEHZCVIRAYJNBO-KGENOOAVSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC

Origin of Product

United States

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